molecular formula C10H8N2O2S B12830044 4,4'-Sulfonyldipyridine

4,4'-Sulfonyldipyridine

Cat. No.: B12830044
M. Wt: 220.25 g/mol
InChI Key: ROHFVNMGTCPSPV-UHFFFAOYSA-N
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Description

4,4’-Sulfonyldipyridine is an organic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of two pyridine rings connected by a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Sulfonyldipyridine can be synthesized through the oxidation of di-4-pyridylsulfide. The typical procedure involves dissolving di-4-pyridylsulfide in glacial acetic acid containing 30% hydrogen peroxide. The mixture is kept at room temperature for two weeks without stirring. After this period, the solution is treated with water, leading to the formation of a white crystalline precipitate. This precipitate is then filtered and further purified through chromatography over silica gel using ethyl acetate and dichloromethane as eluents .

Industrial Production Methods

While specific industrial production methods for 4,4’-sulfonyldipyridine are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The scalability of the process would depend on optimizing reaction conditions, such as temperature, concentration of reagents, and purification techniques, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonyldipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

4,4’-Sulfonyldipyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-sulfonyldipyridine exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing catalytic processes and biological activities. The sulfonyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonyldiacetylide
  • Sulfonyldiyne
  • Sulfonyldicarboxylate
  • Bis[3-(2-pyridylmethyleneamino)-phenyl] sulfone

Uniqueness

4,4’-Sulfonyldipyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with a wide range of metal ions. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in coordination chemistry and materials science .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-pyridin-4-ylsulfonylpyridine

InChI

InChI=1S/C10H8N2O2S/c13-15(14,9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H

InChI Key

ROHFVNMGTCPSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

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